Benzenesulfonic acid (4-nitrophenyl)methyl 2-aminopropanoate
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Overview
Description
Benzenesulfonic acid (4-nitrophenyl)methyl 2-aminopropanoate is a complex organic compound that combines the structural features of benzenesulfonic acid, nitrophenyl, and aminopropanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid (4-nitrophenyl)methyl 2-aminopropanoate typically involves multiple steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.
Sulfonation: Nitrobenzene undergoes sulfonation with concentrated sulfuric acid to form 4-nitrobenzenesulfonic acid.
Esterification: The 4-nitrobenzenesulfonic acid is then esterified with methyl 2-aminopropanoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The sulfonic acid group can be reduced to a sulfonyl chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: 4-aminophenylmethyl 2-aminopropanoate.
Reduction: 4-nitrophenylmethyl 2-aminopropanoate sulfonyl chloride.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Benzenesulfonic acid (4-nitrophenyl)methyl 2-aminopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid (4-nitrophenyl)methyl 2-aminopropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The sulfonic acid group can form strong hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with similar sulfonic acid functionality.
4-nitrobenzenesulfonic acid: Shares the nitro and sulfonic acid groups but lacks the aminopropanoate moiety.
Methyl 2-aminopropanoate: Contains the aminopropanoate group but lacks the aromatic and sulfonic acid functionalities.
Uniqueness
Benzenesulfonic acid (4-nitrophenyl)methyl 2-aminopropanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
benzenesulfonic acid;(4-nitrophenyl)methyl 2-aminopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.C6H6O3S/c1-7(11)10(13)16-6-8-2-4-9(5-3-8)12(14)15;7-10(8,9)6-4-2-1-3-5-6/h2-5,7H,6,11H2,1H3;1-5H,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMSFDXOJRBTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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